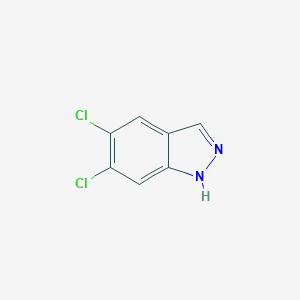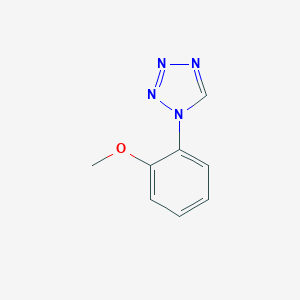
1,3,2lambda2-Dioxastannolane-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2lambda2-Dioxastannolane-4,5-dione, also known as DASD, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DASD is a heterocyclic compound that contains both oxygen and tin atoms in its structure. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.
Wirkmechanismus
The exact mechanism of action of 1,3,2lambda2-Dioxastannolane-4,5-dione is not fully understood. However, it is believed that 1,3,2lambda2-Dioxastannolane-4,5-dione exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
1,3,2lambda2-Dioxastannolane-4,5-dione has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell growth. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3,2lambda2-Dioxastannolane-4,5-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. However, one limitation of using 1,3,2lambda2-Dioxastannolane-4,5-dione in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1,3,2lambda2-Dioxastannolane-4,5-dione. One area of interest is the development of new cancer therapies based on 1,3,2lambda2-Dioxastannolane-4,5-dione. Researchers may also explore the use of 1,3,2lambda2-Dioxastannolane-4,5-dione in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies may be conducted to better understand the mechanism of action of 1,3,2lambda2-Dioxastannolane-4,5-dione and its potential side effects.
Synthesemethoden
The synthesis of 1,3,2lambda2-Dioxastannolane-4,5-dione involves the reaction of 2,5-dioxo-1,4-dithiane with tributyltin hydride in the presence of a catalyst. The reaction proceeds through a radical mechanism and yields 1,3,2lambda2-Dioxastannolane-4,5-dione as the final product. The synthesis of 1,3,2lambda2-Dioxastannolane-4,5-dione is a relatively simple process, and the compound can be obtained in good yields.
Wissenschaftliche Forschungsanwendungen
1,3,2lambda2-Dioxastannolane-4,5-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1,3,2λ2-dioxastannolane-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBLGYCUQGDOOR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)O[Sn]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O4Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2lambda2-Dioxastannolane-4,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

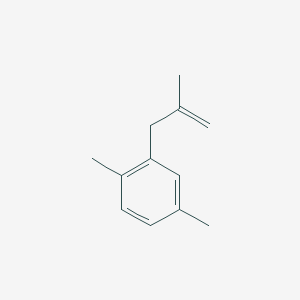
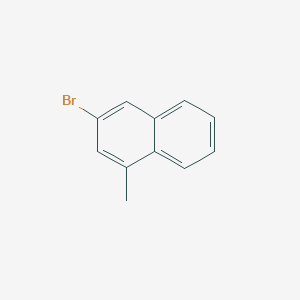

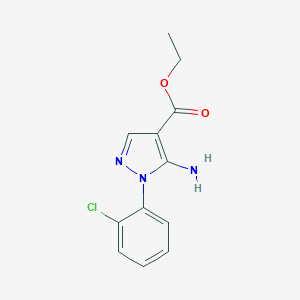
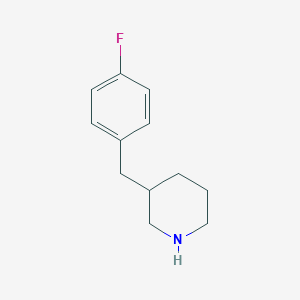
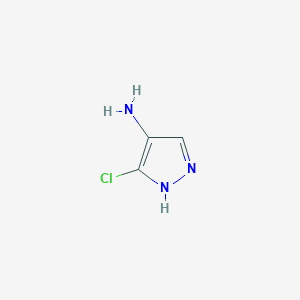
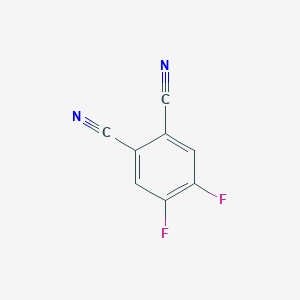
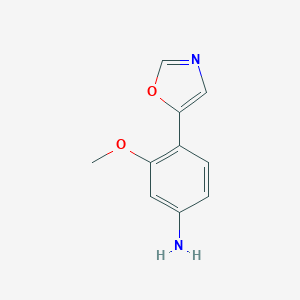
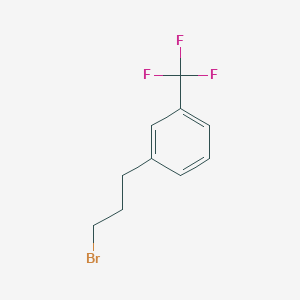
![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)

